Cas no 1823930-43-3 (3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile)
![3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1823930-43-3x500.png)
3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile 化学的及び物理的性質
名前と識別子
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- 3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile
- FCH2496330
- AX8260217
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- インチ: 1S/C7H3BrN4/c8-6-5(4-9)11-7-10-2-1-3-12(6)7/h1-3H
- InChIKey: PKFZBGDBXIVYNZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)N=C2N=CC=CN21
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 223
- トポロジー分子極性表面積: 54
3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM277224-1g |
3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile |
1823930-43-3 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A089005652-1g |
3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile |
1823930-43-3 | 95% | 1g |
$620.00 | 2023-09-02 |
3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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10. Book reviews
3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrileに関する追加情報
Introduction to 3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile (CAS No. 1823930-43-3)
3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile, with the chemical identifier CAS No. 1823930-43-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound belongs to the imidazopyrimidine class, a structural motif that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The presence of both bromine and nitrile functional groups on the imidazopyrimidine core enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The imidazo[1,2-a]pyrimidine scaffold is renowned for its role in various pharmacological contexts, particularly as a building block for kinase inhibitors, anticancer agents, and antimicrobial compounds. The incorporation of a bromine atom at the 3-position and a nitrile group at the 2-position introduces specific electronic and steric properties that can be exploited to modulate binding interactions with biological targets. This compound has been extensively studied in recent years for its potential in drug discovery, particularly in the development of small-molecule inhibitors targeting aberrant signaling pathways involved in diseases such as cancer.
Recent advancements in medicinal chemistry have highlighted the utility of 3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile as a key precursor in the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced selectivity and potency. For instance, studies have demonstrated its role in generating inhibitors of tyrosine kinases, which are critical enzymes in cancer cell proliferation and survival. The bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse pharmacophores.
The nitrile group in 3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile serves as a versatile handle for subsequent chemical transformations. It can be hydrolyzed to carboxylic acids or converted into amides, amine salts, or other functional groups depending on the synthetic route. This adaptability has made it a preferred choice for medicinal chemists seeking to explore structure-activity relationships (SAR) without compromising on synthetic efficiency.
In the context of oncology research, 3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile has been investigated for its potential to disrupt signaling pathways dysregulated in tumor cells. Notably, derivatives of this compound have shown promise in inhibiting enzymes such as JAK2 and FLT3, which are implicated in various hematological malignancies. The ability to fine-tune the electronic properties of the core structure through substituent modifications has allowed researchers to optimize binding affinities and reduce off-target effects.
The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile typically involves multi-step organic transformations starting from readily available precursors. Common synthetic strategies include cyclization reactions followed by halogenation and nitrile introduction. Advances in catalytic methods have further streamlined these processes, enabling scalable production suitable for both academic research and industrial applications.
From a computational chemistry perspective, 3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how structural modifications can influence binding affinity and selectivity. For example, computational analyses have revealed that optimizing the spatial orientation of the bromine and nitrile groups can significantly enhance receptor binding by improving hydrophobic interactions or hydrogen bonding networks.
The growing interest in imidazopyrimidine derivatives has also spurred innovation in their application beyond oncology. Recent studies have explored their potential as antimicrobial agents against drug-resistant pathogens and as modulators of inflammatory pathways. The structural versatility of this class of compounds allows for targeted design against a wide range of biological processes.
In conclusion,3-Bromoimidazo[1,2-a]pyrimidine-2-carbonitrile (CAS No. 1823930-43-3) represents a cornerstone compound in modern drug discovery efforts. Its unique structural features and synthetic accessibility make it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics. As research continues to uncover new biological targets and mechanisms, this compound is poised to play an even greater role in shaping future treatments for human diseases.
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